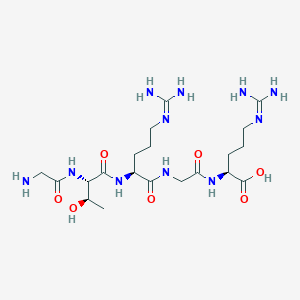![molecular formula C12H14BrNS B12602027 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide CAS No. 647843-15-0](/img/structure/B12602027.png)
1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide is a chemical compound known for its unique structure and properties It consists of a thiolan-1-ium core with a 4-cyanophenylmethyl substituent and a bromide counterion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide typically involves the reaction of 4-cyanobenzyl chloride with thiolane in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions often include:
Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide.
Temperature: Moderate temperatures ranging from 25°C to 60°C.
Catalysts: Bases such as triethylamine or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions: 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiolan-1-ium derivatives.
科学研究应用
1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action of 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
相似化合物的比较
- 1-[(4-Cyanophenyl)methyl]pyridinium bromide
- 1-[(4-Cyanophenyl)methyl]imidazolium bromide
- 1-[(4-Cyanophenyl)methyl]pyrrolidinium bromide
Comparison: 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide is unique due to its thiolan-1-ium core, which imparts distinct chemical and physical properties compared to its analogs. The presence of the sulfur atom in the thiolan ring enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various applications.
属性
CAS 编号 |
647843-15-0 |
|---|---|
分子式 |
C12H14BrNS |
分子量 |
284.22 g/mol |
IUPAC 名称 |
4-(thiolan-1-ium-1-ylmethyl)benzonitrile;bromide |
InChI |
InChI=1S/C12H14NS.BrH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-8,10H2;1H/q+1;/p-1 |
InChI 键 |
ROKFRMDNADMKHE-UHFFFAOYSA-M |
规范 SMILES |
C1CC[S+](C1)CC2=CC=C(C=C2)C#N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
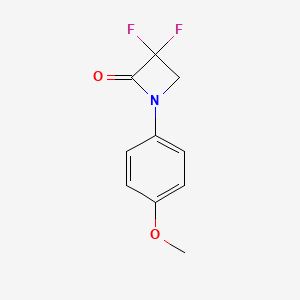
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)
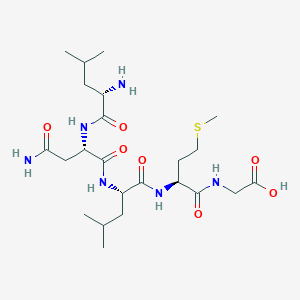
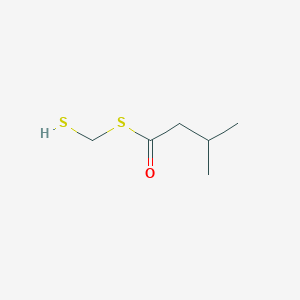

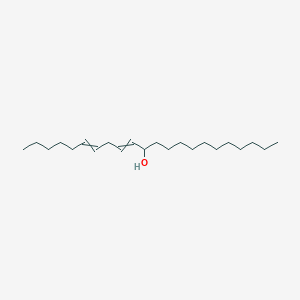
![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)
![3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12601999.png)
[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B12602001.png)

